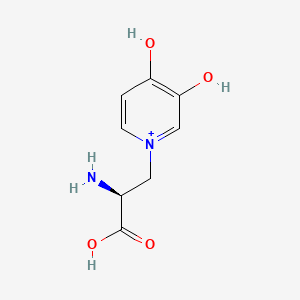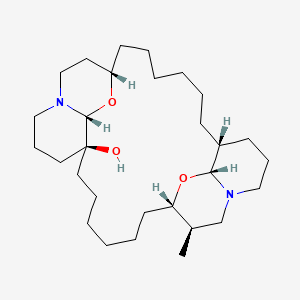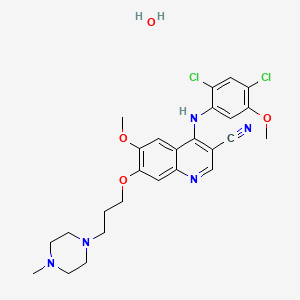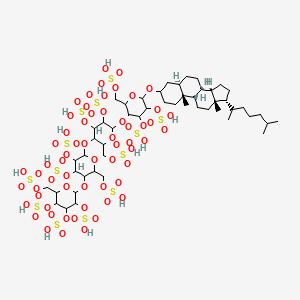
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydroxypyridinium-1-yl)-L-alanine is a pyridinium ion that is L-alanine in which a methyl hydrogen is replaced by a 3,4-dioxidopyridinium-1-yl group. It is a conjugate acid of a 3-(3,4-dioxidopyridinium-1-yl)-L-alanine(1-) and a 3-(3,4-dihydroxypyridinium-1-yl)-L-alanine zwitterion.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, including derivatives of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid, have been studied as novel and environmentally friendly corrosion inhibitors for mild steel. These inhibitors showed high inhibition efficiency and acted as mixed-type inhibitors, protecting metal surfaces through adsorption. Their effectiveness was confirmed using electrochemical methods, scanning electron microscopy, and atomic force microscopy (Srivastava et al., 2017).
Antifungal Peptide Design
Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, including variants of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid. This approach allows for the prediction of pKa values and bioactivity scores, aiding the drug design process and understanding peptide reactivity (Flores-Holguín et al., 2019).
Peptide Synthesis and Structural Studies
The synthesis of bipyridyl amino acids, including 2-amino-3-(4′-methyl-2,2′-bipyridin-4-yl) propanoic acid, a derivative of the core compound, has been achieved. These amino acids have been incorporated into peptides, demonstrating their utility in introducing metal-binding sites into peptides and influencing their structural properties (Kise & Bowler, 1998).
Reactivity and Synthesis Studies
Research has focused on the reactivity of similar compounds in the synthesis of various intermediates, demonstrating the versatility and applicability of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid in chemical synthesis. These studies provide insights into the synthesis pathways and potential applications in creating diverse chemical compounds (Asadi et al., 2021).
Eigenschaften
Produktname |
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid |
|---|---|
Molekularformel |
C8H11N2O4+ |
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5H,3,9H2,(H2,12,13,14)/p+1/t5-/m0/s1 |
InChI-Schlüssel |
PWDJFVLCTVHYOX-YFKPBYRVSA-O |
Isomerische SMILES |
C1=C[N+](=CC(=C1O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C[N+](=CC(=C1O)O)CC(C(=O)O)N |
Kanonische SMILES |
C1=C[N+](=CC(=C1O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)





![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)



